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molecular formula C7H4Br3F B8571636 2,5-Dibromo-4-fluorobenzyl bromide

2,5-Dibromo-4-fluorobenzyl bromide

Cat. No. B8571636
M. Wt: 346.82 g/mol
InChI Key: KNZGQUQTKSNBCW-UHFFFAOYSA-N
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Patent
US07176196B2

Procedure details

A solution of 2,5-dibromo-4-fluorobenzyl bromide (0.350 g, 1 mmol) in 7M NH3/MeOH was heated in a sealed tube at 100° C. for 2 h. The reaction mixture was cooled and concentrated to give a white solid which was dissolved in CH2Cl2 and treated with Et3N (1 mL) then concentrated. The resulting residue was triturated with ethyl acetate (25 mL), filtered and concentrated to give the title compound (0.291 g) as a pale yellow oil. HRMS (M+H) calcd for C7H7Br2FN: 283.94; found: 283.93.
Quantity
0.35 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:9]=[C:8]([F:10])[C:7]([Br:11])=[CH:6][C:3]=1[CH2:4]Br.CC[N:14](CC)CC>N.CO.C(Cl)Cl>[Br:1][C:2]1[CH:9]=[C:8]([F:10])[C:7]([Br:11])=[CH:6][C:3]=1[CH2:4][NH2:14] |f:2.3|

Inputs

Step One
Name
Quantity
0.35 g
Type
reactant
Smiles
BrC1=C(CBr)C=C(C(=C1)F)Br
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
N.CO
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
CCN(CC)CC
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a white solid which
CONCENTRATION
Type
CONCENTRATION
Details
then concentrated
CUSTOM
Type
CUSTOM
Details
The resulting residue was triturated with ethyl acetate (25 mL)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C=C(C(=C1)F)Br)CN
Measurements
Type Value Analysis
AMOUNT: MASS 0.291 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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